2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and a phenyl group . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
Based on its structural similarity to imidazo[1,2-a]pyridines, it can be hypothesized that it may interact with its targets by forming covalent bonds . This interaction could lead to the inhibition or modulation of the target’s function, resulting in therapeutic effects.
Biochemical Pathways
If it acts as a cdk inhibitor like other imidazo[1,2-a]pyridines , it could affect cell cycle regulation pathways. This could lead to the inhibition of cell proliferation, which is a key factor in the development and progression of cancer .
Pharmacokinetics
The synthesis of similar compounds has been described, indicating that they can be reasonably fast, very clean, high yielding, and environmentally benign .
Result of Action
If it acts similarly to other imidazo[1,2-a]pyridines, it could exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyrimidine with α-bromoketones under refluxing conditions in acetonitrile . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies for the direct functionalization of the imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to achieve high yields and purity . These methods are not only efficient but also environmentally benign, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound undergoes substitution reactions, particularly halogenation, using reagents like iodine and bromine.
Common Reagents and Conditions
Common reagents used in these reactions include α-bromoketones, iodine, and hydrogen. Reaction conditions often involve elevated temperatures and the use of polar organic solvents .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which are of interest for their potential biological activities .
Scientific Research Applications
2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: The compound is investigated for its potential as an anticancer agent and as a kinase inhibitor.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide apart from similar compounds is its unique combination of fluorine atoms and the imidazo[1,2-a]pyrimidine scaffold. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O/c1-12-6-7-13(17-11-26-9-3-8-23-20(26)25-17)10-16(12)24-19(27)18-14(21)4-2-5-15(18)22/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOPNVMLHKKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.